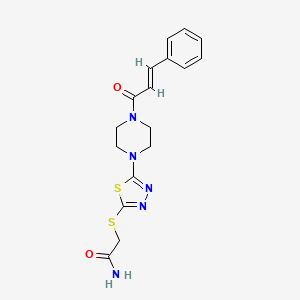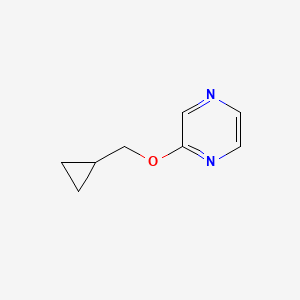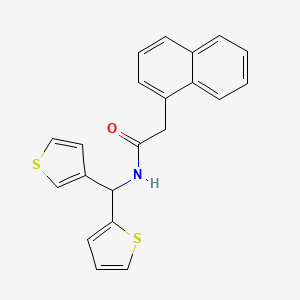
4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C17H19ClN2O2S, an average mass of 350.863 Da, and a monoisotopic mass of 350.085571 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 518.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
Anti-acetylcholinesterase Activity
A series of piperidine derivatives, including compounds related to "4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide," have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds showed promising results as potential antidementia agents due to their significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, suggesting their application in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Gastrointestinal Motility Enhancement
Benzamide derivatives, structurally similar to "this compound," have been synthesized as selective serotonin 4 (5-HT4) receptor agonists. These compounds demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, highlighting their potential as novel prokinetic agents with applications in treating gastrointestinal motility disorders (Sonda et al., 2004).
Antimicrobial Activity
Metal complexes derived from benzamide compounds, including those structurally related to "this compound," have been synthesized and evaluated for their in vitro antibacterial activity. These studies revealed that copper complexes exhibited enhanced activity against a variety of bacterial strains, suggesting their use in developing new antimicrobial agents (Khatiwora et al., 2013).
CCR5 Antagonism for HIV-1 Inhibition
Research into piperidine-4-carboxamide derivatives, related to "this compound," has led to the discovery of potent CCR5 antagonists with high anti-HIV-1 activity. These compounds, through binding affinity to the CCR5 receptor, inhibit the replication of CCR5-using HIV-1 clinical isolates, indicating their application in HIV-1 treatment strategies (Imamura et al., 2006).
Eigenschaften
IUPAC Name |
4-chloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZDVRRAJEHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)
![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)

![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2718285.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2718287.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)
![N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide](/img/structure/B2718293.png)

![1-(thiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2718301.png)



